19-Carboxy cholesterol

Descripción general

Descripción

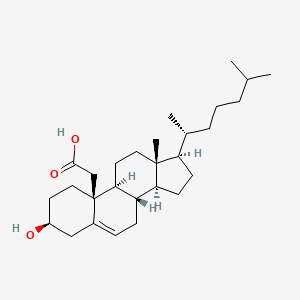

19-Carboxy cholesterol, also known as (3beta)-3-Hydroxycholest-5-en-19-oic acid, is a derivative of cholesterol. It is characterized by the presence of a carboxyl group at the 19th position of the cholesterol molecule. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 19-Carboxy cholesterol typically involves the oxidation of cholesterol. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the carboxyl group at the 19th position. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a moderate level to prevent over-oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of biocatalysts or enzymes that specifically target the 19th position of cholesterol for oxidation. The use of microbial fermentation processes is also explored to achieve higher yields and purity of the compound.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form more complex derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The carboxyl group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups using reagents like tosyl chloride or methanesulfonyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acetone at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Substitution: Tosyl chloride in pyridine at 0°C.

Major Products Formed:

Oxidation: Formation of 19-carboxy-3-keto derivatives.

Reduction: Formation of 19-hydroxy cholesterol.

Substitution: Formation of 3-tosyl-19-carboxy cholesterol.

Aplicaciones Científicas De Investigación

19-Carboxy cholesterol has diverse applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex steroidal compounds.

Biology: Studied for its role in cellular processes and membrane dynamics.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cholesterol-related disorders.

Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mecanismo De Acción

The mechanism of action of 19-Carboxy cholesterol involves its interaction with cellular membranes and enzymes. The carboxyl group at the 19th position allows it to participate in specific biochemical pathways, influencing cholesterol metabolism and transport. It can act as a ligand for certain receptors, modulating their activity and affecting downstream signaling pathways.

Comparación Con Compuestos Similares

Cholesterol: The parent compound, essential for membrane structure and precursor for steroid hormones.

7-Dehydrocholesterol: A precursor to vitamin D3, differing by the presence of a double bond at the 7th position.

Cholesteryl esters: Storage form of cholesterol, differing by the esterification of the hydroxyl group at the 3rd position.

Uniqueness of 19-Carboxy Cholesterol: The presence of the carboxyl group at the 19th position distinguishes this compound from other cholesterol derivatives. This modification imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

19-Carboxy cholesterol, a derivative of cholesterol, has garnered attention due to its potential biological activities and implications in various physiological processes. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by the presence of a carboxyl group at the 19th carbon position of the cholesterol molecule. This modification alters its chemical behavior and biological interactions. The metabolism of this compound involves various cytochrome P450 enzymes, which are crucial for the conversion of cholesterol into bioactive metabolites. These enzymes play significant roles in maintaining cholesterol homeostasis and influencing lipid metabolism pathways.

Biological Activities

Cholesterol Homeostasis

Research indicates that this compound can influence cholesterol homeostasis in cells. It is believed to act as an oxysterol, modulating the activity of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid synthesis and uptake. This modulation can lead to altered levels of total cholesterol and low-density lipoprotein (LDL) in the bloodstream, impacting cardiovascular health .

Cellular Effects

In vitro studies have demonstrated that this compound can promote cellular efflux of cholesterol through ATP-binding cassette (ABC) transporters, particularly ABCA1 and ABCG1. These transporters are essential for the removal of excess cholesterol from cells, thereby preventing lipid accumulation and associated pathologies such as atherosclerosis .

Case Studies

Case Study 1: Impact on Macrophage Function

A study investigated the effects of this compound on human macrophages. It was found that exposure to this compound enhanced cholesterol efflux and reduced intracellular lipid accumulation. The study highlighted the potential protective role of this compound against foam cell formation, a precursor to atherosclerosis .

Case Study 2: Role in Neurodegeneration

Another case study focused on the relationship between this compound and neurodegenerative diseases. It was observed that elevated levels of this compound correlated with increased oxidative stress markers in neuronal cells. This suggests a potential role for this compound in neuroinflammatory processes, which are implicated in conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Study Findings on this compound

Propiedades

IUPAC Name |

2-[(3S,8S,9S,10S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-28(20,17-26(30)31)25(22)13-14-27(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3,(H,30,31)/t19-,21+,22+,23-,24+,25+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWNOKZYGHTMTJ-ROUDTPAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725190 | |

| Record name | [(3S,8S,9S,10S,13R,14S,17R)-3-Hydroxy-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,13,14,15,16,17-tetradecahydro-10H-cyclopenta[a]phenanthren-10-yl]acetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26319-96-0 | |

| Record name | [(3S,8S,9S,10S,13R,14S,17R)-3-Hydroxy-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,13,14,15,16,17-tetradecahydro-10H-cyclopenta[a]phenanthren-10-yl]acetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.